molecular formula C16H20BrN5O2 B13092101 (S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone

(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone

Cat. No.: B13092101
M. Wt: 394.27 g/mol
InChI Key: VNAYLOJPBXKVGV-JTQLQIEISA-N
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Description

(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone is a complex organic compound with a molecular formula of C16H20BrN5O2 and a molecular weight of 394.27 g/mol . This compound features a unique structure that includes an imidazo[1,5-a]pyrazine core, a piperidine ring, and a methyloxetane moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyrazine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a simpler, more reduced form of the original compound .

Scientific Research Applications

(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C16H20BrN5O2

Molecular Weight

394.27 g/mol

IUPAC Name

[(3S)-3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone

InChI

InChI=1S/C16H20BrN5O2/c1-16(8-24-9-16)15(23)21-5-2-3-10(7-21)14-20-12(17)11-13(18)19-4-6-22(11)14/h4,6,10H,2-3,5,7-9H2,1H3,(H2,18,19)/t10-/m0/s1

InChI Key

VNAYLOJPBXKVGV-JTQLQIEISA-N

Isomeric SMILES

CC1(COC1)C(=O)N2CCC[C@@H](C2)C3=NC(=C4N3C=CN=C4N)Br

Canonical SMILES

CC1(COC1)C(=O)N2CCCC(C2)C3=NC(=C4N3C=CN=C4N)Br

Origin of Product

United States

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